1,3,3-Trimethylcyclobutan-1-amine hydrochloride
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Overview
Description
“1,3,3-Trimethylcyclobutan-1-amine hydrochloride” is a highly reactive organic molecule. Its CAS Number is 2138586-43-1 . It has a molecular weight of 149.66 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H15N.ClH/c1-7(2)4-6(5-7)8-3;/h6,8H,4-5H2,1-3H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
1,3,3-Trimethylcyclobutan-1-amine hydrochloride and related compounds have been the focus of research due to their interesting structural properties and reactions. For instance, Kirby et al. (2001) investigated the synthesis, properties, and reactions of a structurally similar compound, 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, highlighting its unique characteristics such as a basic and nucleophilic amino group and reactivity as a ketone (Kirby, Komarov, & Feeder, 2001).
Catalysis and Synthetic Chemistry
The compound and its analogs are significant in synthetic chemistry, especially in catalysis and the synthesis of biologically active structures. Feng et al. (2019, 2020) detailed the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, compounds that are crucial in medicinal chemistry, through CuH-catalyzed hydroamination (Feng, Hao, Liu, & Buchwald, 2019, 2020). These methods are essential for creating complex molecules with multiple substituents and stereocenters, which are common in biologically active compounds.
Synthesis of Aminocyclobutanes and Derivatives
Aminocyclobutanes, which are structurally related to this compound, have been synthesized for their potential use in medicinal chemistry. Research by Mohammad et al. (2020) focused on synthesizing a protected 2-aminocyclobutanone as a modular transition state synthon for medicinal chemistry, demonstrating its use in creating hydrolase enzyme inhibitors (Mohammad, Reidl, Zeller, & Becker, 2020).
Application in Drug Discovery
The unique structural features of this compound and its derivatives make them valuable in drug discovery and development. Lopchuk et al. (2017) discussed the use of strained bioisosteres, including cyclobutane, in modifying lead compounds for drug discovery, highlighting the strategies to incorporate these structures into drug molecules (Lopchuk et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1,3,3-trimethylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHWZQCKXMUWQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138586-43-1 |
Source
|
Record name | 1,3,3-trimethylcyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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